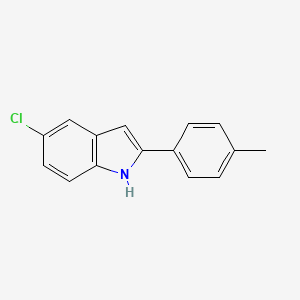

5-Chloro-2-(p-tolyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

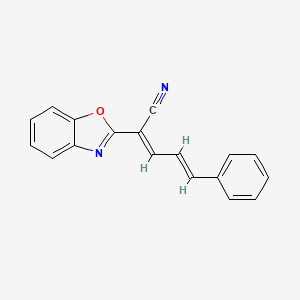

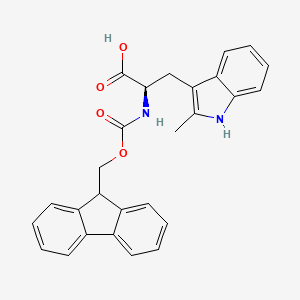

5-Chloro-2-(p-tolyl)-1H-indole, also known as 5-Chloro-2-(p-tolyl)-1H-indol, is an aromatic heterocyclic compound that is widely used in scientific research. This compound is a member of the indole family, and is known for its unique properties that make it suitable for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

- CMBZT has been utilized in the analysis of lipopolysaccharides (LPS) by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry . LPS are essential components of bacterial cell walls and play a crucial role in immune responses.

- Researchers have synthesized a novel mixed ligand silver(I) chloride complex using CMBZT and tri(p-tolyl)phosphine . Such complexes can have applications in coordination chemistry, catalysis, and materials science.

- CMBZT has been found to be more sensitive than 2,5-dihydroxybenzoic acid (DHB) for analyzing high mannose N-linked glycans . Understanding glycan structures is essential for studying glycoproteins and their functions.

- Researchers have employed CMBZT in the analysis of peptidoglycan muropeptides . Peptidoglycans are crucial components of bacterial cell walls, and their study contributes to antibiotic development and understanding bacterial physiology.

- In drug design, related compounds like 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid-based amides have been assessed for their anticancer potential . These studies explore the therapeutic effects of structurally related molecules.

- CMBZT derivatives have been synthesized, including thiazole, pyranothiazole, and thiazolo[4,5-d]pyrimidine derivatives . These compounds may exhibit diverse biological activities, making them interesting targets for drug discovery.

Mass Spectrometry Analysis of Lipopolysaccharides

Complex Formation with Silver(I) Chloride

Glycan Analysis

Peptidoglycan Muropeptide Analysis

Drug Design and Discovery

Thiazole Derivatives Synthesis

Propiedades

IUPAC Name |

5-chloro-2-(4-methylphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMVZWEZBYIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(p-tolyl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrazin-2(1H)-one](/img/structure/B2739020.png)

![4-chloro-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739025.png)

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B2739036.png)

![[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2739037.png)

![5-(3-Amino-4-oxoquinazolin-2-yl)sulfanyl-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2739039.png)

![1-(2,4-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739040.png)